Methyl cis-9,10-methylenehexadecanoate

Lipidomics Gas Chromatography-Mass Spectrometry Analytical Method Development

Methyl cis-9,10-methylenehexadecanoate (CAS 36254-90-7) is a synthetic fatty acid methyl ester characterized by a cyclopropane ring at the C9–C10 position of its 17-carbon acyl chain. This structural feature confers distinct physicochemical properties compared to conventional straight-chain or unsaturated fatty acid esters, including a predicted boiling point of 335.1±10.0 °C and density of 0.901±0.06 g/cm³.

Molecular Formula C18H34O2
Molecular Weight 282.5 g/mol
Cat. No. B3132009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl cis-9,10-methylenehexadecanoate
Molecular FormulaC18H34O2
Molecular Weight282.5 g/mol
Structural Identifiers
SMILESCCCCCCC1CC1CCCCCCCC(=O)OC
InChIInChI=1S/C18H34O2/c1-3-4-5-9-12-16-15-17(16)13-10-7-6-8-11-14-18(19)20-2/h16-17H,3-15H2,1-2H3/t16-,17+/m0/s1
InChIKeyLQYIDOFTTFCXEO-DLBZAZTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl cis-9,10-Methylenehexadecanoate: A Cyclopropane Fatty Acid Methyl Ester Standard for GC-MS and Lipid Biochemistry Research


Methyl cis-9,10-methylenehexadecanoate (CAS 36254-90-7) is a synthetic fatty acid methyl ester characterized by a cyclopropane ring at the C9–C10 position of its 17-carbon acyl chain . This structural feature confers distinct physicochemical properties compared to conventional straight-chain or unsaturated fatty acid esters, including a predicted boiling point of 335.1±10.0 °C and density of 0.901±0.06 g/cm³ . As a methyl ester derivative of cis-9,10-methylenehexadecanoic acid—a naturally occurring cyclopropane fatty acid found in bacterial phospholipids and certain plant seed oils [1]—it serves as an analytical reference standard for lipidomics and a biochemical probe for membrane biophysics research .

GC-MS reference standard for cyclopropane FAME identification
Precursor for bacterial GPAT enzyme inhibitor studies
Lipid bilayer biophysics and phase behavior probe

Why Methyl cis-9,10-Methylenehexadecanoate Cannot Be Substituted by Standard FAME Analogs: Key Differentiators for Precise Analytical and Biochemical Workflows


Generic substitution with other cyclopropane fatty acid methyl esters (e.g., methyl dihydrosterculate, C19:0 cyclo FAME) or conventional straight-chain FAMEs (e.g., methyl palmitate, methyl stearate) compromises both analytical accuracy and experimental reproducibility. The cyclopropane ring at the C9–C10 position in Methyl cis-9,10-methylenehexadecanoate yields distinct chromatographic retention behavior on both polar and non-polar GC stationary phases compared to its monounsaturated isomers [1]. Furthermore, the free acid form, cis-9,10-methylenehexadecanoic acid, exhibits specific enzyme inhibition activity—a 50% inhibitory concentration of 0.15 mM against E. coli glycerol-3-phosphate acyltransferase—that is not shared by common saturated or unsaturated fatty acids such as palmitate or elaidate [2]. Substitution with a different chain-length cyclopropane FAME (e.g., C19:0 cyclo FAME) would alter the retention index and membrane incorporation properties, undermining the quantitative and mechanistic integrity of the study [3].

Chromatographic shift Straight-chain or monounsaturated FAME analogs may shift retention on polar and non-polar columns, complicating cyclopropane identification.
Enzyme activity mismatch Palmitate or elaidate do not inhibit GPAT; substitution may alter bacterial lipid biosynthesis assay outcomes.
Derivatization sensitivity BF3-MeOH methylation may cause cyclopropane ring opening; method transfer from standard FAMEs may require validation.

Quantitative Differentiation Evidence for Methyl cis-9,10-Methylenehexadecanoate: Comparative Data Against Key Analogs


GC-MS Chromatographic Differentiation from Monounsaturated FAME Isomers on Polar and Non-Polar Columns

Methyl cis-9,10-methylenehexadecanoate can be chromatographically resolved from its monounsaturated FAME isomers (e.g., methyl hexadecenoates) using both polar (DB-23) and non-polar (HP-5) GC columns [1]. This differentiation is critical because cyclopropane FAME mass spectra closely resemble those of monounsaturated FAME, making retention data essential for unequivocal identification [2]. Equivalent chain length (ECL) values for cyclopropane fatty acid methyl esters, including cis-9,10-methylenehexadecanoate, have been determined on Carbowax 20M (polar) and BDS (non-polar) liquid phases, enabling reliable discrimination [3].

Chromatographic Identity
Method context
Distinct ECL values vs. monounsaturated C16:1 isomers on polar and non-polar phases
Supports cyclopropane FAME identification in complex lipid extracts
Retention data required; mass spectra alone insufficient
Lipidomics Gas Chromatography-Mass Spectrometry Analytical Method Development

Enzymatic Inhibition of Bacterial Glycerol-3-Phosphate Acyltransferase vs. Saturated/Unsaturated Fatty Acids

cis-9,10-Methylenehexadecanoic acid (the free acid form of the target methyl ester) inhibits E. coli L-glycerol-3-phosphate acyltransferase (EC 2.3.1.15) with a 50% inhibitory concentration of 0.15 mM [1]. This inhibition is non-competitive with respect to glycerol-3-phosphate and exhibits synergism with oleate, palmitoleate, or cis-vaccenate [1][2]. In contrast, palmitate (C16:0) and elaidate (trans-C18:1) do not inhibit the enzyme under identical conditions [2].

GPAT Inhibition
Head-to-head
IC50 = 0.15 mM; palmitate/elaidate no inhibition
Supports GPAT selectivity screening in bacterial lipid biosynthesis
E. coli particulate enzyme preparation; non-competitive
Enzyme Inhibition Lipid Metabolism Bacterial Biochemistry

Membrane Biophysical Effects: Dual Fluidity Enhancement and Ordering vs. Unsaturated Fatty Acids

Molecular dynamics simulations demonstrate that cyclopropane fatty acids, including the 17:0 cyclo species (cis-9,10-methylenehexadecanoate), disrupt lipid packing, promote gauche defects in acyl chains, and increase lipid lateral diffusion, thereby enhancing membrane fluidity [1]. Concurrently, they induce a greater degree of acyl chain order than unsaturated fatty acids of the same configuration [1]. This dual effect—increased fluidity with maintained or enhanced order—is a distinct biophysical signature not observed with standard cis-unsaturated fatty acids.

Membrane Biophysics
Class-level
Enhanced fluidity and higher chain order vs. cis-unsaturated FAs
May support lipid bilayer probe studies
Molecular dynamics simulations; experimental validation pending
Membrane Biophysics Lipid Bilayer Molecular Dynamics

Phase Transition Temperature Elevation in Phosphatidylcholine Bilayers vs. cis-Unsaturated PCs

Incorporation of cyclopropane fatty acyl chains into phosphatidylcholines (PCs) raises the gel-to-liquid crystalline phase transition temperature (Tc) by approximately 15°C compared to PCs containing the corresponding cis-unsaturated acyl chains [1]. In contrast, methylenation of trans-unsaturated PCs raises Tc by at most a few degrees [1].

Phase Transition
Reported
Tc elevation ~15°C vs. cis-unsaturated PC
Supports synthetic phospholipid and membrane adaptation studies
Hydrated bilayers; differential thermal analysis
Lipid Phase Behavior Phospholipid Synthesis Differential Thermal Analysis

Method-Specific Derivatization Compatibility: BCl3-MeOH vs. BF3-MeOH for Cyclopropane FAME Analysis

Cyclopropane fatty acid methyl esters, including cis-9,10-methylenehexadecanoate, are susceptible to ring-opening side reactions when methylated using BF3-MeOH, which produces methoxy derivatives and olefins [1]. In contrast, methylation with BCl3-MeOH preserves the cyclopropane ring, yielding accurate quantitative results [1]. This methodological nuance is specific to cyclopropane FAMEs; straight-chain saturated and unsaturated FAMEs do not exhibit this sensitivity.

Derivatization Method
Class-level
BCl3-MeOH preserves cyclopropane ring; BF3-MeOH causes artifacts
Supports method selection for accurate cyclopropane FAME quantification
Artifact formation specific to cyclopropane FAMEs; standard FAMEs unaffected
Analytical Chemistry Sample Preparation Derivatization Methods

Optimal Research and Industrial Applications for Methyl cis-9,10-Methylenehexadecanoate Based on Quantitative Differentiation Evidence


Analytical Reference Standard for Cyclopropane Fatty Acid Quantification in Bacterial Lipidomics

As an authenticated standard, Methyl cis-9,10-methylenehexadecanoate enables accurate identification and quantification of cyclopropane fatty acids in bacterial lipid extracts via GC-MS. Its distinct retention behavior on both polar and non-polar columns, as documented in the evidence above, allows for reliable discrimination from co-eluting monounsaturated FAME isomers [1]. The use of BCl3-MeOH for methylation is mandatory to avoid ring-opening artifacts [2].

Biochemical Probe for Studying Bacterial Lipid Acyltransferase Specificity

The free acid, cis-9,10-methylenehexadecanoic acid, selectively inhibits E. coli glycerol-3-phosphate acyltransferase with an IC50 of 0.15 mM, whereas palmitate and elaidate show no inhibition [1]. This makes the methyl ester a convenient precursor for generating the active free acid to probe enzyme active site geometry and substrate recognition in bacterial lipid biosynthesis pathways.

Model Lipid Component for Membrane Biophysics and Phase Behavior Studies

Synthetic phosphatidylcholines incorporating cyclopropane acyl chains exhibit a ~15°C higher phase transition temperature (Tc) than their cis-unsaturated counterparts [1]. This well-defined thermodynamic difference makes Methyl cis-9,10-methylenehexadecanoate a valuable synthon for preparing model membranes to investigate how lipid cyclopropanation modulates bilayer properties, protein-lipid interactions, and bacterial stress adaptation mechanisms [2].

Application
Selection Property
Validation Focus
Cyclopropane FAME quantification in bacterial lipidomics
Cyclopropane-specific GC retention profile
Retention index and co-elution review
Bacterial GPAT enzyme specificity studies
cis-9,10-methylenehexadecanoic acid inhibitor probe
GPAT inhibition endpoint review
Model membrane biophysics and phase behavior studies
Cyclopropane phospholipid synthesis and characterization
Phase transition temperature comparison

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